1-Phenylimidazole
Beschreibung
1-Phenylimidazole (1-PI) is an aromatic heterocyclic compound (C₉H₈N₂, MW: 144.18) consisting of an imidazole ring substituted with a phenyl group at the 1-position . It is widely utilized in organic synthesis, enzyme inhibition studies, and coordination chemistry due to its reversible binding to heme-containing proteins like cytochrome P450 (CYP) isoforms and nitric oxide synthase (NOS) . Its molecular structure allows competitive inhibition by occupying enzyme active sites, modulating catalytic activity in a pH-dependent manner .
Eigenschaften
IUPAC Name |
1-phenylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-4-9(5-3-1)11-7-6-10-8-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEULWJSKCVACTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221885 | |
| Record name | 1-Phenylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49732804 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7164-98-9 | |
| Record name | 1-Phenylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007164989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenylimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenylimidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the formation of disubstituted imidazoles under mild reaction conditions, accommodating various functional groups . Another method involves the use of N-heterocyclic carbenes as catalysts, which facilitate the reaction between acetophenones and benzylic amines in the presence of an oxidant like tert-butylhydroperoxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to achieve efficient production. The use of continuous flow reactors and advanced purification techniques further enhances the scalability and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenylimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Phenyl-substituted amines.
Substitution: Halogenated imidazoles or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Biochemical Applications
1-Phenylimidazole as a Cytochrome P450 Inhibitor
This compound serves as a ligand for cytochrome P450 enzymes, which are crucial in the metabolism of various substrates in biological systems. It acts as an inhibitor of microsomal oxidation, affecting the enzymatic activity of cytochrome P450 and altering metabolic pathways. This inhibition has been utilized to study the effects on drug metabolism and toxicity .
Table 1: Inhibition Potency of this compound on Cytochrome P450
| Enzyme Type | Inhibition Type | Reference |
|---|---|---|
| Cytochrome P450 | Microsomal oxidation | |
| Calmodulin-dependent nitric oxide synthase | Inhibition in bovine brain |
Medicinal Chemistry
Xanthine Oxidoreductase Inhibitors
Recent studies have synthesized derivatives of this compound, particularly this compound-4-carboxylic acid, which have shown promising results as xanthine oxidoreductase inhibitors. These compounds exhibit significant hypouricemic effects, making them potential candidates for treating conditions like gout .
Case Study: Structure-Activity Relationship (SAR)
A study evaluated several derivatives of this compound for their inhibitory effects on xanthine oxidoreductase. The most effective compounds demonstrated IC50 values comparable to established drugs like febuxostat, indicating their potential therapeutic efficacy .
Environmental and Toxicological Studies
Toxicology Assessments
This compound has been involved in toxicological studies assessing its effects on aquatic organisms, such as rainbow trout. It has been shown to induce enzymatic activity related to detoxification processes, providing insights into its environmental impact and safety profile .
Table 2: Toxicological Effects of this compound
| Organism | Effect | Reference |
|---|---|---|
| Rainbow Trout | Induction of EROD activity | |
| Hepatic Microsomes | Enhanced cytochrome P450 levels |
Photophysical Studies
Excited State Dynamics
Research into the valence shell electronically excited states of this compound has provided valuable information about its photophysical properties. Studies utilizing synchrotron radiation have characterized its absorption spectra and excited state transitions, which are essential for understanding its behavior in photochemical applications .
Wirkmechanismus
The mechanism of action of 1-Phenylimidazole involves its interaction with specific molecular targets. For instance, it inhibits calmodulin-dependent nitric-oxide synthase by binding to the enzyme’s active site, thereby preventing the formation of nitric oxide . This inhibition affects various biological pathways, including those involved in inflammation and immune response.
Vergleich Mit ähnlichen Verbindungen
Positional Isomers: 1-Phenylimidazole vs. 4-Phenylimidazole
- Binding Affinity to P450 Enzymes :
1-PI exhibits a dissociation constant (Kd) of 0.1 µM for P450cam, while 4-phenylimidazole (4-PI) has a Kd of 40 µM . The free N3 atom in 4-PI fails to form hydrogen bonds with the enzyme, making its binding thermodynamically less favorable than 1-PI, which lacks an unliganded nitrogen . - Selectivity in CYP2B Isoforms :
Chlorinated derivatives (e.g., 1-(4-chlorophenyl)imidazole) show 95–130-fold lower IC₅₀ values for CYP2B4 than CYP2B5, highlighting the role of halogen substituents in isoform selectivity .
| Compound | CYP2B4 IC₅₀ (µM) | CYP2B5 IC₅₀ (µM) | Selectivity Ratio (CYP2B4/CYP2B5) |
|---|---|---|---|
| This compound | 2.39 | 311 | ~130 |
| 4-Chloro-1-PI | 0.15 | 14.3 | ~95 |
Substituted Imidazoles: Enzyme Inhibition Profiles
- CYP3A4 Inhibition: 1-PI reversibly inhibits CYP3A4 with an IC₅₀ of 2.39 µM, comparable to literature values (2.7 µM), while 1-aminobenzotriazole (irreversible inhibitor) shows higher potency (IC₅₀: 0.12 µM) .
- NOS Inhibition: 1-PI inhibits neuronal NOS (nNOS) with an EC₅₀ of 80 µM, outperforming imidazole (EC₅₀: 20 µM) but being less potent than trifluoromethyl derivatives like TRIM (EC₅₀: 27 µM for nNOS) .
| Inhibitor | Target Enzyme | EC₅₀/IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| This compound | CYP3A4 | 2.39 | Reversible |
| This compound | nNOS | 80,000 | Competitive |
| TRIM | nNOS | 27 | Competitive |
| Imidazole | nNOS | 20,000 | Competitive |
Functional Derivatives: Antimicrobial and Coordination Chemistry
- Gold(III) Complexes :
Coordination of 1-PI with Au(III) yields complexes with moderate antimicrobial activity (MIC: 8–64 µg/mL against Candida albicans), whereas complexes with clinical antifungals (e.g., clotrimazole-Au(III)) show superior potency (MIC: 2–4 µg/mL) . - Ergosterol Biosynthesis :
1-PI-Au(III) reduces ergosterol levels in C. albicans by 40%, compared to 60–80% inhibition by clotrimazole-Au(III), indicating substituent-dependent efficacy .
Metabolic Pathways: Glucuronidation
1-PI undergoes N-glucuronidation in human liver microsomes, forming a quaternary ammonium-linked glucuronide via UGT1A3 and UGT1A4 . This contrasts with cotinine and nicotine derivatives, which are metabolized by UGT2B10, highlighting substrate-specific UGT isoform involvement .
| Compound | Major UGT Isoforms | Metabolic Pathway |
|---|---|---|
| This compound | UGT1A3, UGT1A4 | N⁺-Glucuronidation |
| Cotinine | UGT2B10 | N⁺-Glucuronidation |
Structural Effects on Solubility and Binding
- Solubility :
1-PI has a polar surface area (PSA) of 17.82 Ų, lower than 1-benzylimidazole (PSA: 28.7 Ų), which may influence membrane permeability and metabolic stability .
Key Research Findings
- Enzyme Selectivity : The 1-phenyl substitution enhances binding to CYP isoforms compared to 4-substituted analogs due to optimal steric and electronic interactions .
- Pharmacological Potential: Halogenation (e.g., 4-chloro substitution) or coordination with metals (Au(III)) improves inhibitory selectivity and antimicrobial activity .
- Metabolic Specificity : UGT1A3/1A4-mediated glucuronidation differentiates 1-PI from other tertiary amines, impacting its pharmacokinetic profile .
Biologische Aktivität
1-Phenylimidazole is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its imidazole ring, which contributes to its biological activity. The compound exhibits various pharmacological properties, making it a subject of interest in drug design and development.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. A study conducted using the disk diffusion method revealed the following zones of inhibition for this compound against selected microorganisms:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 8 |
| Pseudomonas aeruginosa | 6 |
| Escherichia coli | 17 |
| Candida albicans | 0 |
Positive controls showed much higher activity, with inhibition zones reaching up to 40 mm for bacteria and 15 mm for Candida .
Enzyme Inhibition Studies
This compound is known to inhibit various enzymes, including cytochrome P450 and xanthine oxidoreductase (XOR).
Cytochrome P450 Inhibition
Phenylimidazoles have been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered drug efficacy and toxicity profiles. For example, studies indicated that phenylimidazoles effectively hindered the hydroxylation process catalyzed by these enzymes .
Xanthine Oxidoreductase Inhibition
Recent research focused on the synthesis of this compound-4-carboxylic acid derivatives as potential XOR inhibitors. These derivatives exhibited in vitro inhibitory potencies at the nanomolar level, with some compounds showing IC50 values comparable to febuxostat, a known XOR inhibitor. The most potent derivatives demonstrated significant hypouricemic effects in mouse models .
Anticancer Activity
Research has also highlighted the anticancer potential of this compound derivatives. For instance, derivatives have been synthesized that target indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression in cancer. These studies utilized structure-based design approaches to enhance potency against IDO, resulting in compounds that were significantly more effective than their predecessors .
Case Studies
Case Study 1: Structure-Based Design of IDO Inhibitors
In a systematic study aimed at developing potent IDO inhibitors, several analogs of 4-phenylimidazole were synthesized. Computational docking helped identify key interactions within the active site of IDO, leading to the discovery of inhibitors that were ten times more potent than previously known compounds .
Case Study 2: Antibacterial Activity Against Streptococcus pneumoniae
A series of phenylimidazole derivatives were synthesized and evaluated for their antibacterial activity against Streptococcus pneumoniae. Structure-activity relationship (SAR) studies revealed that specific modifications enhanced their efficacy as FabK inhibitors .
Q & A
Q. What controls are essential when using this compound in enzyme inhibition assays?
- Best Practices :
- Negative Controls : Include irreversible inhibitors (e.g., 1-aminobenzotriazole for CYP3A4) to distinguish reversible vs. non-competitive mechanisms.
- Substrate Saturation : Use -adjusted substrate concentrations to avoid underestimating IC.
- Microsomal Batch Consistency : Pre-screen microsomes for baseline CYP activity to normalize data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
